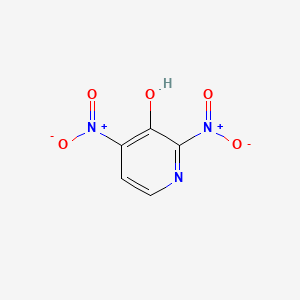
10-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III is a derivative of baccatin III, a naturally occurring diterpenoid found in the yew tree. This compound is significant in the field of medicinal chemistry due to its role as an intermediate in the synthesis of paclitaxel, a widely used anticancer drug .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III typically involves the protection of the hydroxyl groups of 10-deacetylbaccatin III using 2,2,2-trichloroethyl chloroformate. This reaction is carried out in the presence of a base such as pyridine or sodium hydroxide at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
10-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove the trichloroethyl group, yielding deprotected intermediates.
Substitution: This compound can undergo nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc dust in the presence of acetic acid is often used for the selective removal of the trichloroethyl group.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various protected and deprotected derivatives of baccatin III, which are crucial intermediates in the synthesis of paclitaxel and related compounds .
Wissenschaftliche Forschungsanwendungen
10-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III is extensively used in scientific research, particularly in the fields of:
Chemistry: As a key intermediate in the synthesis of complex organic molecules.
Biology: For studying the biological activity of paclitaxel derivatives.
Medicine: In the development of new anticancer drugs and therapies.
Industry: Used in the large-scale production of paclitaxel and its analogs.
Wirkmechanismus
The mechanism of action of 10-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III is primarily related to its role as a precursor in the synthesis of paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells. The trichloroethyl group serves as a protecting group during the synthesis, ensuring the selective modification of specific hydroxyl groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(2,2,2-Trichloroethyloxycarbonyl)taxol
- 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III
- 7-O-(2,2,2-Trichloroethoxycarbonyl)baccatin III
Uniqueness
10-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III is unique due to its specific structural modifications, which make it an ideal intermediate for the synthesis of paclitaxel. Its trichloroethyl group provides stability and selectivity during chemical reactions, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C32H37Cl3O12 |
|---|---|
Molekulargewicht |
720.0 g/mol |
IUPAC-Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-12-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C32H37Cl3O12/c1-15-18(37)12-31(42)25(46-26(40)17-9-7-6-8-10-17)23-29(5,19(38)11-20-30(23,13-43-20)47-16(2)36)24(39)22(21(15)28(31,3)4)45-27(41)44-14-32(33,34)35/h6-10,18-20,22-23,25,37-38,42H,11-14H2,1-5H3/t18-,19-,20+,22+,23-,25-,29+,30-,31+/m0/s1 |
InChI-Schlüssel |
GIMUUSPJZVTKJY-VXUMUFIHSA-N |
Isomerische SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)OCC(Cl)(Cl)Cl |
Kanonische SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one](/img/structure/B13859357.png)
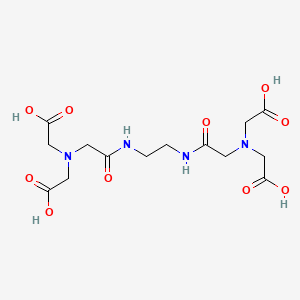
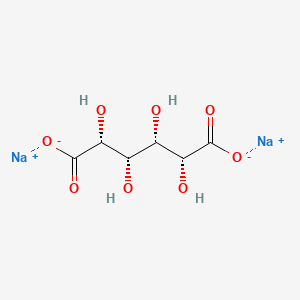
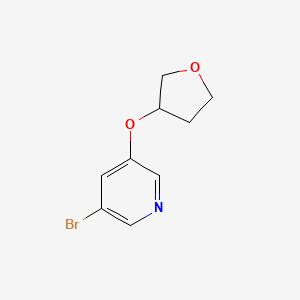

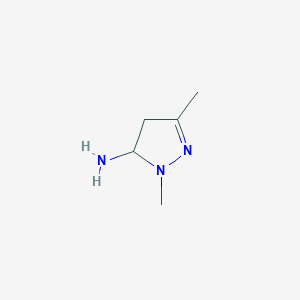
![1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13859387.png)

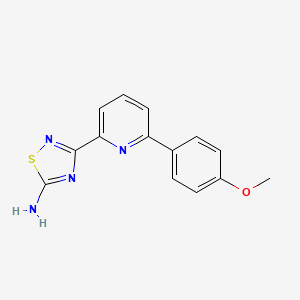
![N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B13859398.png)

